molecular formula C16H14N2O3 B1429360 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 942195-83-7

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B1429360
CAS RN: 942195-83-7
M. Wt: 282.29 g/mol
InChI Key: ALVXSXAHKPXTSN-UHFFFAOYSA-N
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Description

“4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole derivatives have been found to have a wide range of pharmacological applications .


Synthesis Analysis

Imidazole synthesis often starts from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The exact structure of “4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine . The exact reactions that “4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” can undergo would depend on its specific structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” would depend on its specific structure. Imidazole compounds in general have been found to be stable and biologically active .

Future Directions

Imidazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action .

properties

IUPAC Name

2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-17-13-7-12(16(19)20)8-14(15(13)18-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVXSXAHKPXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carbonitrile (3.82 g, 14.5 mmol, STEP 3) and potassium hydroxide (85%, 10.2 g, 15.4 mmol) in ethylene glycol (50 mL) was heated to 170° C. for 20 minutes in the microwave synthesizer (Biotage, Emrys Optimizer). After cooling to room temperature, the mixture was acidified with 2M hydrochloric acid aqueous solution (pH=3). The precipitated solid was collected by filtration to afford the title compound as a white solid (3.83 g, 93%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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